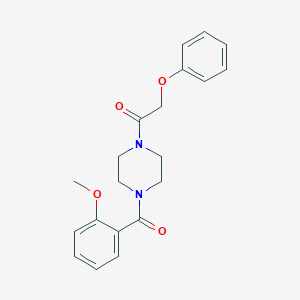![molecular formula C20H22N2O3 B247637 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine, also known as BMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMAP belongs to the class of piperazine derivatives that exhibit various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Wang et al., 2017). 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Li et al., 2018).
In addition to its anticancer activity, 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine also exhibits anti-inflammatory and antimicrobial properties. 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (Li et al., 2018). 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Wang et al., 2017).
Mechanism of Action
The exact mechanism of action of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, studies have suggested that 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and microbial infection. 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival (Li et al., 2018). 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines (Li et al., 2018). Furthermore, 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death (Wang et al., 2017).
Biochemical and Physiological Effects:
1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit various biochemical and physiological effects. Studies have shown that 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine can induce apoptosis and inhibit cell proliferation in cancer cells (Li et al., 2018). 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to reduce inflammation in animal models of inflammatory diseases (Li et al., 2018). Furthermore, 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit antimicrobial activity against various bacteria and fungi (Wang et al., 2017).
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is its potent biological activity against cancer cells, inflammation, and microbial infection. 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is also relatively easy to synthesize, with a yield of around 70-80%. However, one of the limitations of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is its potential toxicity, as it has been shown to exhibit cytotoxicity in normal cells at high concentrations (Wang et al., 2017). Furthermore, the exact mechanism of action of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine. One of the major areas of research is the development of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine-based drugs for the treatment of cancer, inflammation, and microbial infection. Further studies are needed to elucidate the exact mechanism of action of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine and its potential toxicity in normal cells. In addition, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine in animal models and humans. Furthermore, the development of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine analogs with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that exhibits potent biological activity against cancer cells, inflammation, and microbial infection. 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is relatively easy to synthesize, with a yield of around 70-80%. However, the exact mechanism of action of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood, and its potential toxicity in normal cells may limit its therapeutic applications. Future research on 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine will focus on the development of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine-based drugs, elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics, and the development of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine analogs with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 4-methylphenol with benzoyl chloride in the presence of a base to form 4-methylbenzoyl chloride. This intermediate is then reacted with piperazine in the presence of a base to form 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine. The yield of this reaction is reported to be around 70-80% (Yu et al., 2016).
properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H22N2O3/c1-16-7-9-18(10-8-16)25-15-19(23)21-11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
FCWVXAMZUMHTDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)



![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)

![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)